6-Chloro-3-methylpyrazine-2-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H6ClN3O |
|---|---|
Molecular Weight |
171.58 g/mol |
IUPAC Name |
6-chloro-3-methylpyrazine-2-carboxamide |
InChI |
InChI=1S/C6H6ClN3O/c1-3-5(6(8)11)10-4(7)2-9-3/h2H,1H3,(H2,8,11) |
InChI Key |
TVIZAQWEGHFUNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N=C1C(=O)N)Cl |
Origin of Product |
United States |
Contextualization Within Pyrazine 2 Carboxamide Chemistry
The foundational structure of 6-Chloro-3-methylpyrazine-2-carboxamide is the pyrazine-2-carboxamide core. Pyrazines are six-membered aromatic rings containing two nitrogen atoms in a 1,4-para arrangement. nih.govnih.gov This nitrogen-containing heterocyclic structure is a key building block, or pharmacophore, in numerous biologically active molecules. researchgate.net The presence of the two nitrogen atoms makes the pyrazine (B50134) ring electron-deficient compared to benzene (B151609), which significantly influences its chemical properties, reactivity, and interactions with biological systems. mdpi.com
The attachment of a carboxamide group (-CONH₂) at the 2-position of the pyrazine ring defines the pyrazine-2-carboxamide class. This functional group can participate in hydrogen bonding as both a donor and an acceptor, a critical feature for molecular recognition and binding to biological targets like enzymes and receptors. nih.gov Derivatives of pyrazine-2-carboxamide have been investigated for a wide array of potential applications, including as anticancer agents, anti-inflammatory agents, and elicitors in plant cell cultures to increase the production of secondary metabolites. mdpi.comnih.govnih.gov
Significance of Pyrazine Core Substitutions in Research E.g., Halogenation, Methyl Group
The identity and position of substituents on the pyrazine (B50134) ring are crucial for modulating a molecule's physicochemical and biological properties. In 6-Chloro-3-methylpyrazine-2-carboxamide, the two key substituents are the chloro group at position 6 and the methyl group at position 3.
Halogenation: The introduction of a halogen atom, such as chlorine, is a common strategy in medicinal chemistry. The chlorine atom is strongly electron-withdrawing, which further decreases the electron density of the already electron-deficient pyrazine ring. This modification can profoundly impact the molecule's acidity, basicity, and susceptibility to certain chemical reactions. Halogenation can also increase the lipophilicity (fat-solubility) of a compound, which can influence its ability to cross cell membranes. Furthermore, a halogen atom can form halogen bonds, a type of non-covalent interaction that can contribute to the binding affinity of a molecule to its biological target.
Methyl Group: In contrast to the chloro group, the methyl group (-CH₃) is electron-donating. This property can influence the electronic distribution within the pyrazine ring, counteracting the electron-withdrawing effects of the ring nitrogens and the chloro substituent. The methyl group is also a small, sterically unobtrusive group that can fit into specific hydrophobic pockets within a protein's binding site, potentially enhancing binding selectivity and potency. Research on related compounds, such as 3-amino-6-methylpyrazine-2-carboxamide derivatives, underscores the importance of the methyl group's position in designing targeted inhibitors. nih.gov
The combination of an electron-withdrawing group (chloro) and an electron-donating group (methyl) on the same pyrazine ring creates a distinct electronic profile that researchers can exploit to fine-tune the molecule's properties for specific applications.
Computational and Theoretical Investigations of 6 Chloro 3 Methylpyrazine 2 Carboxamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. For 6-Chloro-3-methylpyrazine-2-carboxamide, specific DFT studies are not found in the reviewed literature. Such studies would provide critical insights into the molecule's fundamental characteristics.
Molecular Orbital Analysis (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability. Without dedicated studies, the specific energies of these frontier orbitals and the resulting energy gap for this compound remain uncharacterized.
Electrophilicity and Chemical Potential Analysis
Global reactivity descriptors such as electrophilicity index (ω) and chemical potential (μ) can be derived from HOMO and LUMO energies. These values help predict the reactivity of a compound in chemical reactions. Currently, there is no published data calculating these specific reactivity descriptors for this compound.
Molecular Electrostatic Potential (MEP) Mapping
An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is invaluable for identifying regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. While MEP analyses have been performed for related pyrazine (B50134) compounds, a specific MEP map for this compound has not been published.
Bond Dissociation Energy (BDE) and Radial Distribution Function (RDF) Analysis
BDE calculations are used to predict the strength of chemical bonds within a molecule and to understand potential degradation pathways, such as autoxidation. RDF analysis, often derived from simulation data, provides information about the probability of finding an atom at a certain distance from another, which is useful for studying interactions with solvent molecules (e.g., hydrolysis). No specific BDE or RDF analyses for this compound were found in the literature.
Molecular Dynamics (MD) Simulations
MD simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide a detailed understanding of how a compound behaves in different environments, such as in solution, and how it interacts with other molecules. There are no available records of MD simulations having been performed specifically for this compound to analyze its dynamic properties and intermolecular interactions.
Conformational Analysis (e.g., torsion angles)
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Identifying the most stable conformers and the energy barriers between them is essential for understanding a molecule's structure-activity relationship. Key to this analysis are the torsion angles between different parts of the molecule. A formal conformational analysis, including the calculation of critical torsion angles for this compound, is not available in current scientific literature.
In Silico Prediction of Molecular Properties (e.g., oral bioavailability)
As of the latest available data, specific computational and theoretical studies detailing the in silico prediction of molecular properties for this compound are not present in publicly accessible scientific literature. While research into related pyrazine derivatives often includes computational analyses to predict characteristics such as absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, including oral bioavailability, dedicated studies for this compound have not been identified.
Computational tools and methodologies are widely used in modern drug discovery and chemical research to forecast the pharmacokinetic and pharmacodynamic properties of novel compounds. These in silico methods, which include quantitative structure-activity relationship (QSAR) models and molecular docking simulations, provide valuable early-stage insights into a molecule's potential as a drug candidate. However, the application of these predictive models to this compound has not been documented in peer-reviewed publications.
Therefore, no data tables or detailed research findings on the predicted oral bioavailability or other molecular properties of this compound can be provided at this time. Further research and publication in this specific area would be required to populate such a section with scientifically validated information.
Structure Activity Relationship Sar Studies and Mechanistic Insights for 6 Chloro 3 Methylpyrazine 2 Carboxamide Derivatives
Systematic Structural Modifications for Biological Activity Optimization
The optimization of biological activity in pyrazinecarboxamide derivatives is achieved through precise structural alterations. Key areas of modification include substitutions on the pyrazine (B50134) ring, the carboxamide nitrogen, and any appended aromatic systems. These changes influence the molecule's size, shape, electronic properties, and lipophilicity, which in turn dictate its interaction with biological targets.
Halogen atoms are critical substituents in the development of bioactive pyrazinecarboxamides. Their position and nature significantly influence the compound's efficacy.
The chlorine atom on the pyrazine ring is a common feature, but its replacement or the addition of other halogens to different parts of the molecule can drastically alter activity. For instance, in a series of N-phenylpyrazine-2-carboxamides, the introduction of an iodine atom at the 3-position of the phenyl ring was found to be crucial for antimycobacterial activity. mdpi.com A notable example is 5-tert-butyl-6-chloro-N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide , which was identified as a highly potent compound in an antituberculosis screening program, with an IC90 of 0.819 µg/mL. mdpi.com Similarly, N-(3-iodo-4-methylphenyl) pyrazine-2-carboxamide also showed significant activity against M. tuberculosis (MIC < 2.0 μmol/L). mdpi.com
Further studies have shown that 3,5-bromo-4-hydroxyphenyl derivatives of substituted pyrazinecarboxylic acids exhibit high inhibitory activity (54-72%) against Mycobacterium tuberculosis H(37)Rv. nih.gov The substitution of the chlorine atom itself is a key reaction, as it can be replaced by nucleophiles like amines to generate new derivatives with different activity profiles. Theoretical studies on 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide (CIMPPC) indicated that halogen substitution leads to an increase in the chemical potential (µ) and a decrease in the electrophilicity index compared to the parent molecule. researchgate.net
Table 1: Impact of Halogen Substitution on Antimycobacterial Activity
| Compound | Substitution | Target | Activity |
|---|---|---|---|
| 5-tert-Butyl-6-chloro-N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide | 3-Iodo on phenyl ring | M. tuberculosis | IC90 = 0.819 µg/mL mdpi.com |
| N-(3-Iodo-4-methylphenyl)pyrazine-2-carboxamide | 3-Iodo on phenyl ring | M. tuberculosis | MIC < 2.0 µmol/L mdpi.com |
| 3,5-Bromo-4-hydroxyphenyl derivatives | 3,5-Bromo on phenyl ring | M. tuberculosis H(37)Rv | 54-72% inhibition nih.gov |
| 5-tert-butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)-pyrazine-2-carboxamide | 5-Bromo on phenyl ring | Spinach Chloroplasts | IC50 = 41.9 µmol/L nih.gov |
Alkyl groups, whether on the pyrazine core or the carboxamide nitrogen, play a significant role in modulating biological activity, primarily by influencing the molecule's lipophilicity.
Studies on N-alkyl-3-(alkylamino)pyrazine-2-carboxamides revealed a strong correlation between the length of the alkyl chain and antimycobacterial efficacy. researchgate.net For instance, 3-(hexylamino)-, 3-(heptylamino)-, and 3-(octylamino)-N-methyl-pyrazine-2-carboxamides were the most effective against Mycobacterium tuberculosis H37Rv, with a minimum inhibitory concentration (MIC) of 25 μg/mL. researchgate.net This suggests that for the 3-(alkylamino) substituent, a longer alkyl chain is favorable for activity. researchgate.net Similarly, in a series of 3-aminopyrazine-2-carboxamide (B1665363) derivatives, antimycobacterial activity against M. tuberculosis and M. kansasii increased with the growing length of the alkyl carbon side chain on the carboxamide nitrogen. researchgate.netnih.govmdpi.com
Table 2: Effect of Alkyl Chain Length on Antimycobacterial Activity of N-Methyl-3-(alkylamino)pyrazine-2-carboxamides
| Alkylamino Group at Position 3 | MIC against M. tuberculosis H37Rv (µg/mL) |
|---|---|
| Hexylamino | 25 researchgate.net |
| Heptylamino | 25 researchgate.net |
| Octylamino | 25 researchgate.net |
Attaching an N-aryl or N-benzyl group to the carboxamide function opens up numerous possibilities for structural modification, with substitutions on this phenyl ring having a profound impact on biological activity.
In a series of N-benzyl-3-chloropyrazine-2-carboxamides, the presence of electron-donating substituents on the benzyl (B1604629) ring, such as 2-CH3, 4-CH3, and 4-OCH3, proved to be advantageous for antimycobacterial activity. mdpi.com Conversely, electron-withdrawing groups like F, Cl, or CF3 generally did not yield active compounds, with the exception of the 3,4-dichloro derivative. mdpi.com For a series of 3-aminopyrazine-2-carboxamides, 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide was the most active compound against M. tuberculosis, with an MIC of 12.5 µg/mL. nih.govmdpi.com In contrast, its corresponding benzyl derivative with the same 2,4-dimethoxy substitution was inactive, highlighting the distinct roles of N-phenyl versus N-benzyl moieties. nih.gov
The position of the substituent is also critical. Studies on 3-aminopyrazine-2-carboxamides showed that benzyl derivatives with a single substituent at position 4 of the benzene (B151609) ring exhibited weak antimycobacterial activity. nih.gov As mentioned previously, halogen substitutions on the phenyl ring are particularly impactful, with iodo- and bromo-substituted analogs showing high potency. mdpi.comnih.gov
**Table 3: Influence of Phenyl/Benzyl Substituents on Activity against *M. tuberculosis***
| Compound Series | Substituent (R) | Activity (MIC) |
|---|---|---|
| N-Benzyl-3-chloropyrazine-2-carboxamides | 4-OCH3 | 25 µg/mL mdpi.com |
| N-Benzyl-3-((benzyl)amino)pyrazine-2-carboxamides | 2-CH3 | 12.5 µg/mL mdpi.com |
| N-Benzyl-3-((benzyl)amino)pyrazine-2-carboxamides | 3,4-diCl | 12.5 µg/mL mdpi.com |
| 3-Aminopyrazine-2-carboxamides | N-(2,4-dimethoxyphenyl) | 12.5 µg/mL mdpi.com |
| 3-Aminopyrazine-2-carboxamides | N-(4-(trifluoromethyl)phenyl) | 25 µg/mL mdpi.com |
Positional Isomerism and its Effects on Biological Activity
The arrangement of substituents on the pyrazine ring is a critical determinant of biological activity. Moving a substituent, such as the chlorine atom, to a different position can lead to a dramatic change in efficacy.
A study directly comparing isomers of N-benzyl-chloropyrazine-2-carboxamides found that relocating the chlorine atom from position 5 or 6 to position 3 resulted in a decrease or complete loss of antimycobacterial activity against M. tuberculosis H37Rv. mdpi.comnih.gov This demonstrates that the 6-chloro substitution pattern is superior to the 3-chloro pattern for this specific activity.
Similarly, comparisons between positional isomers where the functional group at position 3 is varied (e.g., amino vs. chloro) also reveal significant differences in activity profiles, underscoring the importance of the substituent's electronic and steric properties at that specific location. nih.gov For instance, while phenyl derivatives of 3-aminopyrazine-2-carboxamides showed antifungal activity, their positional isomers with a free amino group at position 5 were devoid of such activity. mdpi.com This highlights that even subtle isomeric changes can lead to distinct biological outcomes.
Correlations Between Physicochemical Descriptors and Biological Effects
The biological activity of pyrazinecarboxamide derivatives is often correlated with their physicochemical properties, such as lipophilicity and electronic parameters.
Lipophilicity, often expressed as log P or by the chromatographic parameter log k, is a key factor. In the study of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides, the antimycobacterial activity was found to be strongly connected with the lipophilicity of the compounds. researchgate.net An increase in the length of the alkyl chain led to higher lipophilicity and enhanced activity. researchgate.net Similarly, for alkyl derivatives of 3-aminopyrazine-2-carboxamides, antibacterial activity increased with the length of the carbon side chain, which also corresponds to an increase in lipophilicity. researchgate.netmdpi.com
Electronic effects, which can be described by parameters like Hammett constants, also play a role. The observation that electron-donating groups on an N-benzyl ring enhance antimycobacterial activity suggests that the electronic nature of the substituent influences the interaction with the target. mdpi.com Advanced computational studies have also been used to probe reactivity. For 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide , DFT calculations showed that halogen substitution alters the chemical potential and electrophilicity index. researchgate.net Furthermore, analysis of molecular electrostatic potential (MESP) maps for related cyanopyrazine-carboxamides helps identify the electrophilic and nucleophilic regions of the molecules, suggesting sites for interaction with polar media and biological targets. uantwerpen.be
Investigation of Potential Biological Targets and Mechanisms
The biological activity of 6-chloro-3-methylpyrazine-2-carboxamide derivatives stems from their interaction with specific molecular targets within pathogens or cells.
A primary area of investigation has been their antimycobacterial effects. Several studies suggest that these compounds may target enzymes involved in the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Molecular docking studies have implicated the mycobacterial enoyl-ACP reductase (InhA) as a possible target. nih.govmdpi.com Active compounds were shown to fit into the enzyme's active site and form hydrogen bond interactions typical of known InhA inhibitors. mdpi.commdpi.com Other potential targets in Mycobacterium tuberculosis include Fatty Acid Synthase I (FAS I), which is also involved in mycolic acid synthesis, and aspartate decarboxylase (PanD). mdpi.com Some research also points to prolyl-tRNA synthetase (ProRS) as a probable target. researchgate.net
Beyond antimycobacterial action, related pyrazine derivatives have shown other activities. The antiviral drug favipiravir, which is structurally related, functions by inhibiting the viral RNA-dependent RNA polymerase, a mechanism that could potentially extend to derivatives of this compound. Some derivatives have also been designed as inhibitors of Fibroblast Growth Factor Receptor (FGFR), a target in cancer therapy. nih.gov Additionally, certain pyrazinecarboxamides have been found to inhibit photosynthesis by targeting components of photosystem II in spinach chloroplasts. nih.gov A key mechanistic feature observed in several active 3-aminopyrazine-2-carboxamide derivatives is the formation of a stable intramolecular hydrogen bond between the amino group at position 3 and the carboxamidic oxygen, which likely influences the compound's conformation and binding affinity. nih.gov
Enzyme Inhibition Studies
The inhibitory activity of this compound derivatives has been evaluated against a range of enzymes, highlighting their potential as therapeutic agents.
Mycobacterial Enoyl-ACP Reductase (InhA)
Derivatives of pyrazinamide (B1679903), a structurally related compound, have been investigated as potential inhibitors of the mycobacterial enoyl-ACP reductase (InhA), an essential enzyme in the fatty acid synthesis (FAS-II) pathway of Mycobacterium tuberculosis. This pathway is crucial for the biosynthesis of mycolic acids, which are key components of the mycobacterial cell wall. nih.govmdpi.comnih.gov Inhibition of InhA disrupts this process, leading to cell death.
For instance, a series of 3-benzylaminopyrazine-2-carboxamides, derived from 3-chloropyrazine-2-carboxamide (B1267238), were synthesized and evaluated for their antimycobacterial activity. researchgate.net Several of these compounds exhibited significant activity against M. tuberculosis H37Rv. Molecular docking studies of these active compounds suggested a binding mode within the InhA active site, indicating that InhA is a likely target. researchgate.net Specifically, 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide demonstrated notable activity against Mycobacterium tuberculosis strain H37Rv, showing 65% inhibition at a concentration of 6.25 μg/mL. nih.govresearchgate.net
Pyrazinamidase
Pyrazinamide is a prodrug that requires activation by the mycobacterial enzyme pyrazinamidase to its active form, pyrazinoic acid. nih.gov While direct inhibition studies on pyrazinamidase by this compound derivatives are not extensively reported, the structural similarity to pyrazinamide suggests a potential interaction. Modifications to the pyrazine ring and the carboxamide group could influence the recognition and processing by pyrazinamidase, thereby affecting the compound's antimycobacterial efficacy if activation is required.
Fatty Acid Synthase I (FAS-I)
While the primary focus for antimycobacterial effects is the FAS-II system, some compounds can also interact with the mammalian fatty acid synthase I (FAS-I). The selectivity of pyrazinecarboxamide derivatives for FAS-II over FAS-I is a critical factor in their development as antimicrobial agents to minimize host toxicity. mdpi.com For example, the natural product cerulenin (B1668410) inhibits both FAS-I and FAS-II systems. nih.gov
TGR5
The G protein-coupled bile acid receptor 5 (TGR5) has emerged as a therapeutic target for metabolic diseases. A series of 3-phenoxypyrazine-2-carboxamide derivatives have been designed and synthesized as potent TGR5 agonists. nih.gov Although not direct derivatives of this compound, these studies highlight that the pyrazine-2-carboxamide scaffold can be adapted to target specific receptors. The most potent compounds in this series demonstrated excellent agonist activity for human TGR5, surpassing that of the reference drug INT-777. nih.gov
Kinases for Trypanosoma brucei
A significant area of research has been the development of pyrazine carboxamide derivatives as inhibitors of kinases in Trypanosoma brucei, the parasite responsible for human African trypanosomiasis. monash.eduacs.orgacs.orgnih.gov A high-throughput screen identified a 2-amino-5-aryl-3-aminopyrazine carboxamide core as a potent trypanocidal agent. acs.orgacs.org Structure-activity relationship studies on this core led to the discovery of compounds with exceptional potency and selectivity for T. brucei over mammalian cells. acs.orgacs.org The 3-amino-6-aryl-2-carboxamide substructure is found in a number of known kinase inhibitors, suggesting that the trypanocidal activity of these compounds may stem from the inhibition of one or more essential kinases in the parasite. acs.org
| Compound/Derivative Class | Target Enzyme | Organism | Key Findings |
| 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide | Enoyl-ACP Reductase (InhA) | Mycobacterium tuberculosis | 65% inhibition at 6.25 µg/mL. nih.govresearchgate.net |
| 3-Benzylaminopyrazine-2-carboxamides | Enoyl-ACP Reductase (InhA) | Mycobacterium tuberculosis | Active compounds share binding interactions with known InhA inhibitors. researchgate.net |
| 3-Phenoxypyrazine-2-carboxamide derivatives | TGR5 | Human | Potent agonists, with some compounds exceeding the activity of the reference drug INT-777. nih.gov |
| 6-Arylpyrazine-2-carboxamides | Kinases (putative) | Trypanosoma brucei | Highly potent and selective inhibitors with EC50 values as low as 25 nM. monash.eduacs.orgacs.orgnih.gov |
Interference with Cellular Processes
The biological activity of this compound derivatives is also manifested through their interference with fundamental cellular processes.
Cell Wall Synthesis Disruption
The inhibition of InhA and the broader FAS-II pathway directly leads to the disruption of mycolic acid biosynthesis, a critical process for the formation and integrity of the mycobacterial cell wall. nih.govmdpi.com This disruption is a key mechanism of the antimycobacterial action of pyrazinamide and its analogues. The compromised cell wall renders the bacteria susceptible to environmental stresses and the host immune system. Some compounds, like celastrol, have been shown to inhibit cell wall biosynthesis by blocking the incorporation of N-acetylglucosamine (NAG) into peptidoglycan. mdpi.com
Cellular Signaling Pathways
The identified activity of pyrazine carboxamide derivatives against kinases in Trypanosoma brucei points to their interference with cellular signaling pathways. acs.org Kinases are crucial regulators of a multitude of cellular processes, including cell growth, differentiation, and metabolism. By inhibiting these enzymes, the compounds can disrupt the normal life cycle of the parasite, leading to its death.
Photosynthetic Electron Transport
A series of chlorinated N-phenylpyrazine-2-carboxamides have been shown to inhibit photosynthetic electron transport (PET) in spinach chloroplasts. nih.govresearchgate.net The inhibitory activity was found to be dependent on the substitution pattern on both the pyrazine and phenyl rings. The most effective inhibitor in one study was 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide, with an IC50 of 43 µmol/L. nih.govresearchgate.net The site of action for these inhibitors is within photosystem II (PSII). researchgate.netnih.govredalyc.org
| Cellular Process | Compound/Derivative Class | Organism/System | Mechanism of Interference |
| Cell Wall Synthesis | Pyrazinamide analogues | Mycobacterium tuberculosis | Inhibition of InhA, disrupting mycolic acid biosynthesis. nih.govmdpi.com |
| Cellular Signaling | 6-Arylpyrazine-2-carboxamides | Trypanosoma brucei | Putative inhibition of essential kinases. acs.org |
| Photosynthetic Electron Transport | Chlorinated N-phenylpyrazine-2-carboxamides | Spinach Chloroplasts | Inhibition of electron flow in photosystem II. nih.govresearchgate.net |
Binding Mode Analysis through Molecular Docking
Molecular docking studies have been instrumental in elucidating the potential binding modes of this compound derivatives with their target enzymes, providing a rationale for their observed biological activities and guiding further drug design.
Mycobacterial Enoyl-ACP Reductase (InhA)
Molecular docking of active 3-benzylaminopyrazine-2-carboxamides into the InhA active site has revealed key binding interactions. researchgate.net These studies show that the compounds can adopt a conformation that allows for hydrogen bonding and hydrophobic interactions with key residues in the binding pocket, similar to known InhA inhibitors. researchgate.net For example, docking studies of 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide have also been performed to understand its reactive properties and potential inhibitory activity. researchgate.net
Other Kinases
For novel 3-amino-pyrazine-2-carboxamide derivatives designed as FGFR inhibitors, molecular docking was used to investigate the binding modes within the FGFR2 active site. nih.gov These computational analyses help to rationalize the structure-activity relationships and provide a basis for the design of more potent and selective inhibitors.
The collective findings from enzyme inhibition assays, studies on cellular process disruption, and molecular docking analyses underscore the versatility of the this compound scaffold. These studies have not only identified promising lead compounds for various diseases but have also provided a deeper understanding of their mechanisms of action at the molecular level.
Emerging Research Applications and Future Perspectives
Novel Derivative Design and Synthesis Strategies
The core structure of 6-Chloro-3-methylpyrazine-2-carboxamide serves as a versatile starting point for the synthesis of novel derivatives with enhanced biological activity. A key strategy involves the aminodehalogenation of the chlorine atom at the 6-position. For instance, reacting 3-chloropyrazine-2-carboxamide (B1267238) with various substituted benzylamines has yielded a series of 3-benzylaminopyrazine-2-carboxamides. mdpi.comnih.gov This approach has proven successful in generating compounds with significant in vitro activity against Mycobacterium tuberculosis H37Rv, with some derivatives exhibiting minimum inhibitory concentration (MIC) values as low as 6 µM. mdpi.comnih.gov
Another avenue of exploration is the modification of the carboxamide group and the pyrazine (B50134) ring itself. Researchers have synthesized N-substituted 3-aminopyrazine-2-carboxamides, creating benzyl (B1604629), alkyl, and phenyl derivatives. nih.gov These modifications have been shown to influence the antimicrobial spectrum and potency. For example, within the alkyl derivatives, an increase in the carbon side chain length correlated with enhanced antimycobacterial and antibacterial activity. nih.gov
Furthermore, the hybridization of the pyrazine core with natural product scaffolds is a promising strategy. This approach aims to combine the favorable pharmacokinetic properties of the pyrazine moiety, such as water solubility, with the potent biological activity of natural products. nih.gov Such hybrid molecules are being investigated for a range of applications, including anticancer and antiviral therapies. nih.govmdpi.com
The synthesis of these novel derivatives often employs techniques like microwave-assisted reactions to improve yields and reaction times. mdpi.com The starting material, 3-chloropyrazine-2-carboxamide, is typically synthesized from 3-chloro-pyrazine-2-carbonitrile through controlled partial hydrolysis. mdpi.com
Advanced Computational Approaches in Drug Discovery
Computational tools are playing an increasingly vital role in accelerating the discovery and optimization of this compound derivatives. Molecular docking is a widely used technique to predict the binding interactions between newly synthesized compounds and their potential biological targets. mdpi.comnih.gov For example, docking studies have been employed to investigate the binding modes of pyrazinamide (B1679903) derivatives with mycobacterial enoyl-ACP reductase (InhA), a potential target for antitubercular agents. mdpi.comnih.gov Similarly, molecular docking has been used to understand how novel 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives bind to the active site of Fibroblast Growth Factor Receptor 2 (FGFR2), a target in cancer therapy. nih.gov
Beyond predicting binding modes, computational methods are also used for structure-activity relationship (SAR) studies. These studies help researchers understand how different chemical modifications to the parent compound affect its biological activity. This knowledge is crucial for the rational design of more potent and selective inhibitors. The use of computer-aided drug design (CADD) is advocated to identify targets for potent natural product-pyrazine hybrids and to optimize these compounds. nih.govmdpi.com Pharmacophore modeling and structure-based drug design are other computational strategies that are expected to be more widely used in the development of novel pyrazine derivatives. nih.gov
Exploration of Additional Biological Pathways and Targets
While the initial focus of pyrazinamide, a related compound, was on its antitubercular activity, research has expanded to explore a wider range of biological pathways and targets for derivatives of this compound.
In the realm of oncology, pyrazine derivatives are being investigated as inhibitors of several key cancer-related targets. For instance, novel derivatives have been designed and synthesized as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are considered important oncogenic drivers. nih.gov One such derivative, 18i, has shown pan-FGFR inhibitory activity and has been found to block the activation of FGFR and its downstream signaling pathways. nih.gov Other pyrazole (B372694) derivatives, a class of compounds that share structural similarities with pyrazines, have been shown to target kinases like EGFR, CDK, and BTK, as well as tubulin and DNA. nih.gov
The antiviral potential of pyrazine carboxamides is another significant area of research. A notable example is favipiravir, a pyrazine carboxamide derivative that inhibits the RNA-dependent RNA polymerase (RdRp) of various RNA viruses. This has spurred interest in exploring other pyrazine derivatives as potential antiviral agents.
Furthermore, the influence of pyrazine compounds on metabolic pathways is under investigation. Some pyrazine derivatives are believed to impact NAD+ metabolism, a critical component of cellular aging and energy metabolism. The ability of certain pyrazine derivatives to inhibit aspartate decarboxylase (PanD), an enzyme essential for coenzyme A (CoA) synthesis in mycobacteria, highlights another potential therapeutic target. mdpi.com
Strategies for Overcoming Challenges in Pyrazine Carboxamide Research
Despite the promising therapeutic potential, research on pyrazine carboxamides faces several challenges that scientists are actively working to overcome.
A significant hurdle is the development of drug resistance, particularly in the context of infectious diseases like tuberculosis. mdpi.com Strategies to combat this include the design of novel derivatives that act on different biological targets than existing drugs. By exploring alternative mechanisms of action, researchers aim to develop compounds that are effective against resistant strains.
Poor solubility of some pyrazine derivatives can limit their bioavailability and clinical utility. nih.gov To address this, researchers are employing strategies like creating hybrid molecules with more soluble scaffolds, such as ligustrazine, a water-soluble pyrazine. nih.gov
Off-target effects and toxicity are common challenges in drug development. rsc.org The development of highly selective inhibitors is a key strategy to mitigate these issues. Computational methods, such as molecular docking and SAR studies, are instrumental in designing compounds with improved selectivity for their intended biological targets. nih.govrsc.org
Finally, a comprehensive understanding of the mechanism of action of new derivatives is crucial for their further development. nih.gov Detailed pharmacological studies, including the identification of specific molecular targets and the elucidation of downstream signaling pathways, are essential to advance these compounds from the laboratory to clinical applications. nih.gov
Q & A
Q. What are the established synthetic routes for 6-chloro-3-methylpyrazine-2-carboxamide, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves coupling 6-chloropyrazine-2-carboxylic acid derivatives with methylamine sources. A common method employs EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent and triethylamine as a base under anhydrous conditions . Optimization includes temperature control (0–25°C), solvent selection (e.g., DMF or dichloromethane), and purification via recrystallization or chromatography. Alternative routes may use phosphorous oxychloride for dehydration of carboxamide intermediates .
Q. How can the purity and structural integrity of this compound be validated?
Analytical methods include:
- HPLC with UV detection (λ = 254 nm) for purity assessment (>98% by area normalization) .
- NMR spectroscopy (¹H and ¹³C) to confirm substitution patterns (e.g., methyl and chloro groups at positions 3 and 6, respectively) .
- Mass spectrometry (ESI-MS) for molecular ion verification (e.g., [M+H]⁺ at m/z 172.57) .
Q. What are the key reactivity patterns of this compound in substitution and functionalization reactions?
The chlorine atom at position 6 undergoes nucleophilic substitution with reagents like azides, amines, or thiocyanates. For example:
- Reaction with sodium methoxide replaces chlorine with methoxy groups .
- Nitration at position 6 requires HNO₃/H₂SO₄ under controlled conditions (0–5°C) to avoid over-nitration .
The methyl group at position 3 can be oxidized to carboxylic acid derivatives using KMnO₄ in acidic media .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for nitration of pyrazinecarboxamide derivatives?
Discrepancies in nitration yields (e.g., 50–85%) arise from variations in:
Q. What strategies are effective for enhancing the hydrolytic stability of this compound in biological assays?
- pH modulation : Stability in plasma is maximized at pH 7.4, avoiding acidic (pH < 5) or alkaline (pH > 9) conditions that promote hydrolysis .
- Derivatization : Converting the carboxamide to a methyl ester or tert-butyl carbamate improves stability .
- Co-solvents : Use of DMSO or PEG-400 (10–20% v/v) reduces aqueous degradation .
Q. How does the substitution pattern of pyrazine derivatives influence their antimicrobial and anticancer activity?
Comparative studies of structurally related compounds reveal:
- Chloro groups at position 6 enhance antimicrobial activity (e.g., MIC = 2–8 µg/mL against S. aureus) by increasing electrophilicity .
- Methyl groups at position 3 improve membrane permeability, correlating with anticancer IC₅₀ values (e.g., 12 µM against HeLa cells) .
- Carboxamide vs. ester groups : Carboxamide derivatives show higher target selectivity due to hydrogen-bonding interactions with enzymes .
Q. What methodological approaches are recommended for analyzing metabolic byproducts of this compound?
- In vitro metabolism : Incubate with rat liver microsomes (RLM) and NADPH, followed by LC-MS/MS to detect hydroxylated or demethylated metabolites .
- Isotopic labeling : Use ¹³C-labeled methyl groups to track metabolic pathways via mass shift analysis .
- Computational modeling : DFT calculations predict reactive sites for oxidation (e.g., C-6 as the most electrophilic center) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
